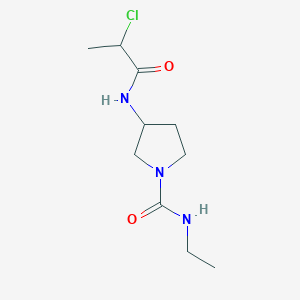
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to be effective in treating various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer.
Mechanism of Action
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide prevents cancer cells from producing the proteins necessary for cell growth and division. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has been found to have other biochemical and physiological effects. For example, it has been found to increase the production of interferon-alpha, which is a protein that helps the immune system fight off viruses and cancer cells. 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has also been found to have anti-inflammatory properties, which could potentially be useful in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. In addition, it has been found to be effective in treating various types of cancer, which makes it a promising candidate for further research. However, one limitation of using 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide in lab experiments is that it can be difficult to synthesize, which could limit its availability for research purposes.
Future Directions
For research on 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide include exploring its potential as a combination therapy, investigating its potential for treating other diseases, and optimizing its synthesis method.
Synthesis Methods
The synthesis of 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide involves a series of chemical reactions. The starting material is ethyl pyrrolidine-1-carboxylate, which is reacted with ethyl chloroformate to form ethyl 2-chloro-2-oxoacetate. This intermediate is then reacted with ethylamine to form ethyl 2-amino-2-oxoacetate. The final step involves reacting ethyl 2-amino-2-oxoacetate with 2-chloropropionyl chloride to form 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide.
Scientific Research Applications
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has been extensively studied for its anti-cancer properties. It has been found to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, ovarian cancer, and pancreatic cancer. In addition, 3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide has been found to be effective in treating cancers that are resistant to traditional chemotherapy drugs.
properties
IUPAC Name |
3-(2-chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O2/c1-3-12-10(16)14-5-4-8(6-14)13-9(15)7(2)11/h7-8H,3-6H2,1-2H3,(H,12,16)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJDVZJZNYINNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloropropanoylamino)-N-ethylpyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3007606.png)
![4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile](/img/structure/B3007608.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one](/img/structure/B3007609.png)
![4-(tert-butyl)-N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B3007612.png)
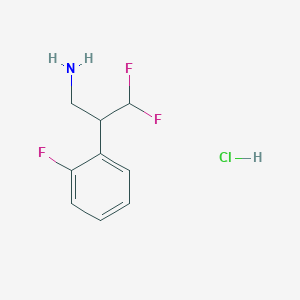
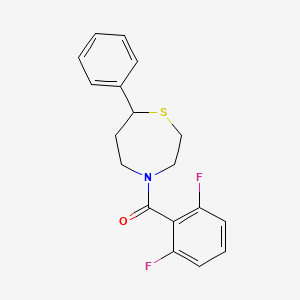
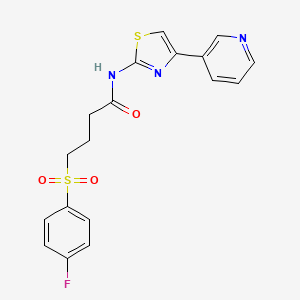
![2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B3007619.png)
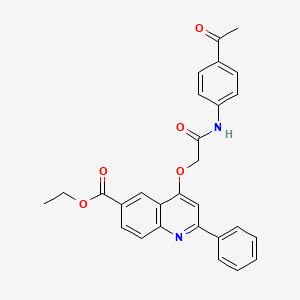
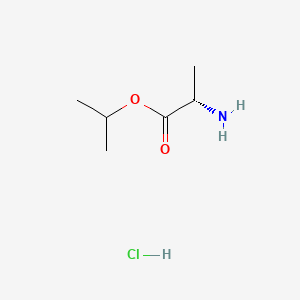

![2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B3007625.png)
![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)
![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)